

Physical and chemical properties of 2-(chloromethyl)butanal

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Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479

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An In-depth Technical Guide to 2-(Chloromethyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(chloromethyl)butanal**, a halogenated aldehyde of interest in organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with information from structurally similar compounds and established principles of organic chemistry to offer a thorough profile.

Chemical Identity and Physical Properties

2-(Chloromethyl)butanal is a chiral alpha-chloro aldehyde. Its chemical structure and basic identifiers are outlined below.

Table 1: Chemical Identifiers for **2-(chloromethyl)butanal**

Identifier	Value
IUPAC Name	2-(chloromethyl)butanal[1]
Molecular Formula	C ₅ H ₉ ClO[1]
Molecular Weight	120.58 g/mol [1]
CAS Number	135871-45-3[1]
Canonical SMILES	CCC(CCl)C=O[1]
InChI Key	DWNFIQZNEIGHEO-UHFFFAOYSA-N[1]

Physical Properties

Experimental physical property data for **2-(chloromethyl)butanal** is not readily available in the scientific literature. The following table summarizes computed properties from reliable databases and includes estimated values for key physical constants based on the structurally similar compound, 2-chloro-2-methylpropanal, where noted.

Table 2: Physical and Computed Properties of **2-(chloromethyl)butanal**

Property	Value	Source
Boiling Point	~90 °C (estimated)	Based on 2-chloro-2-methylpropanal[2]
Melting Point	Not available	-
Density	~1.033 g/cm ³ at 16 °C (estimated)	Based on 2-chloro-2-methylpropanal[2]
Solubility	Soluble in most organic solvents. Expected to have limited solubility in water, similar to other short-chain aldehydes.[3][4]	General chemical principles
XLogP3-AA (Computed)	1.2	[1]
Hydrogen Bond Donor Count (Computed)	0	[1]
Hydrogen Bond Acceptor Count (Computed)	1	[1]
Rotatable Bond Count (Computed)	3	[1]
Exact Mass (Computed)	120.0341926 Da	[1]
Topological Polar Surface Area (Computed)	17.1 Å ²	[1]

Synthesis and Experimental Protocols

The synthesis of **2-(chloromethyl)butanal** can be achieved through the α -chlorination of butanal. Several methods for the α -chlorination of aldehydes have been reported in the literature. A common and effective approach involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an organocatalyst.

Experimental Protocol: Organocatalytic α -Chlorination of Butanal

This protocol is a generalized procedure based on established methods for the enantioselective α -chlorination of aldehydes.

Materials:

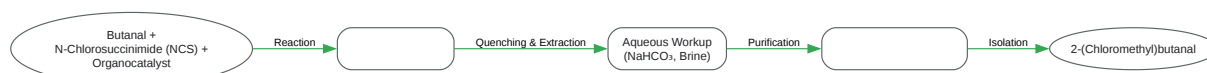
- Butanal
- N-Chlorosuccinimide (NCS)
- (S)-(-)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine (organocatalyst)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and nitrogen inlet
- Syringe
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Procedure:

- To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the organocatalyst (10 mol%).

- Dissolve the catalyst in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add butanal (1.0 equivalent) to the flask via syringe.
- In a separate flask, dissolve N-chlorosuccinimide (1.1 equivalents) in anhydrous dichloromethane.
- Slowly add the NCS solution to the reaction mixture over a period of 1 hour using a syringe pump to control the addition rate.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure **2-(chloromethyl)butanal**.

Diagram of Synthetic Workflow:



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Caption: A generalized workflow for the synthesis of **2-(chloromethyl)butanal**.

Chemical Properties and Reactivity

2-(Chloromethyl)butanal possesses two reactive functional groups: an aldehyde and a primary alkyl chloride. This dual functionality makes it a versatile intermediate in organic synthesis.

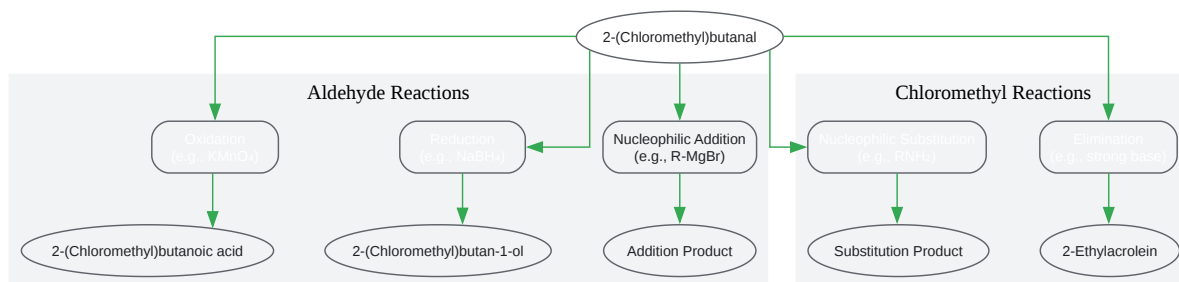
Reactions of the Aldehyde Group:

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(chloromethyl)butanoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.
- **Reduction:** The aldehyde can be reduced to the primary alcohol, 2-(chloromethyl)butan-1-ol[5], using reducing agents like sodium borohydride or lithium aluminum hydride.
- **Nucleophilic Addition:** The carbonyl carbon is electrophilic and will undergo nucleophilic addition reactions with various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide.
- **Wittig Reaction:** The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes.

Reactions involving the Chloromethyl Group:

- **Nucleophilic Substitution:** The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (S_N2) reactions. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to form new carbon-heteroatom bonds.
- **Elimination Reactions:** Under strongly basic conditions, elimination reactions ($E2$) can occur to form 2-ethylacrolein.

Diagram of Potential Reactions:



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Caption: Potential chemical transformations of **2-(chloromethyl)butanal**.

Spectral Data (Predicted)

No experimental spectral data for **2-(chloromethyl)butanal** has been found. The following are predicted key spectral features based on its structure.

Table 3: Predicted Spectral Data for **2-(chloromethyl)butanal**

Spectroscopy	Predicted Key Signals
^1H NMR	<ul style="list-style-type: none">- Aldehyde proton (CHO): Singlet, $\sim 9.5\text{-}9.7$ ppm.- Methine proton (CH-CH₂Cl): Multiplet.- Methylene protons (CH₂Cl): Doublet of doublets.- Ethyl group protons (CH₂CH₃): Multiplet for the methylene and triplet for the methyl group.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl carbon (C=O): ~ 200 ppm.- Carbon bearing chlorine (CH₂Cl): $\sim 45\text{-}55$ ppm.- Methine carbon (CH-CHO): $\sim 50\text{-}60$ ppm.- Ethyl group carbons: $\sim 10\text{-}30$ ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C=O stretch (aldehyde): Strong absorption around $1725\text{-}1740\text{ cm}^{-1}$.- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm^{-1}.- C-Cl stretch: Absorption in the fingerprint region, typically $600\text{-}800\text{ cm}^{-1}$.- C-H stretches (aliphatic): Around $2850\text{-}3000\text{ cm}^{-1}$.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion (M⁺): Peak at m/z 120 and an M+2 peak at m/z 122 with a ratio of approximately 3:1, characteristic of a compound containing one chlorine atom.- Fragmentation: Loss of Cl (m/z 85), loss of CHO (m/z 91), and fragmentation of the ethyl group.

Safety and Handling

As with all α -chloroaldehydes, **2-(chloromethyl)butanal** should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its potential reactivity, it should be stored in a cool, dry place away from strong oxidizing agents, strong bases, and moisture.

This technical guide provides a foundational understanding of **2-(chloromethyl)butanal** for researchers and professionals. Further experimental investigation is required to fully characterize its physical and chemical properties.

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